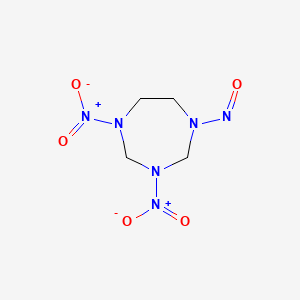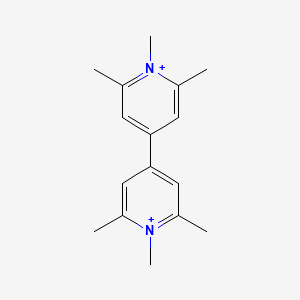
1,1',2,2',6,6'-Hexamethyl-4,4'-bipyridin-1-ium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’,2,2’,6,6’-Hexamethyl-4,4’-bipyridin-1-ium is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of six methyl groups attached to a bipyridine core, which imparts distinct chemical and physical properties.
Vorbereitungsmethoden
The synthesis of 1,1’,2,2’,6,6’-Hexamethyl-4,4’-bipyridin-1-ium typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a series of organic reactions, starting with the appropriate bipyridine precursor
Reaction Conditions: The reactions are usually carried out under controlled conditions, including specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes and advanced purification techniques to meet the demand for high-quality material.
Analyse Chemischer Reaktionen
1,1’,2,2’,6,6’-Hexamethyl-4,4’-bipyridin-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methyl groups on the bipyridine core can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are often carried out in solvents such as dichloromethane or ethanol under controlled temperatures.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized bipyridine derivatives, while substitution reactions can introduce various functional groups onto the bipyridine core.
Wissenschaftliche Forschungsanwendungen
1,1’,2,2’,6,6’-Hexamethyl-4,4’-bipyridin-1-ium has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a ligand in coordination chemistry, forming complexes with transition metals for catalysis and material science applications.
Biology: In biological research, it can be used as a probe or marker due to its fluorescent properties.
Industry: The compound is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism by which 1,1’,2,2’,6,6’-Hexamethyl-4,4’-bipyridin-1-ium exerts its effects involves interactions with molecular targets and pathways, including:
Molecular Targets: The compound can interact with metal ions, forming stable complexes that can catalyze various chemical reactions.
Pathways Involved: In biological systems, it may interact with cellular components, influencing processes such as signal transduction and enzyme activity.
Vergleich Mit ähnlichen Verbindungen
1,1’,2,2’,6,6’-Hexamethyl-4,4’-bipyridin-1-ium can be compared with other similar compounds, such as:
3,3’-diamino-2,2’,4.4’.6.6’-hexamethyl-1,1’-biphenyl: This compound has a similar bipyridine core but with amino groups instead of methyl groups.
6-Acetyl-1,1,2,4,4,7-hexamethyltetralin: Another compound with multiple methyl groups, but with a different core structure.
Hexamethylbenzene: A simpler aromatic compound with six methyl groups attached to a benzene ring.
Eigenschaften
CAS-Nummer |
48172-93-6 |
|---|---|
Molekularformel |
C16H22N2+2 |
Molekulargewicht |
242.36 g/mol |
IUPAC-Name |
1,2,6-trimethyl-4-(1,2,6-trimethylpyridin-1-ium-4-yl)pyridin-1-ium |
InChI |
InChI=1S/C16H22N2/c1-11-7-15(8-12(2)17(11)5)16-9-13(3)18(6)14(4)10-16/h7-10H,1-6H3/q+2 |
InChI-Schlüssel |
GCJVBHWAMIADIH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=[N+]1C)C)C2=CC(=[N+](C(=C2)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


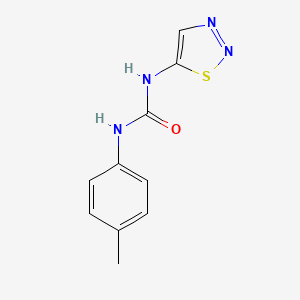

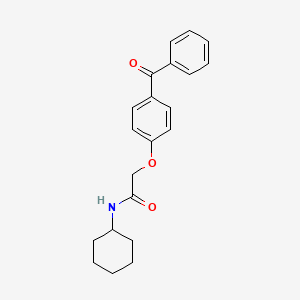

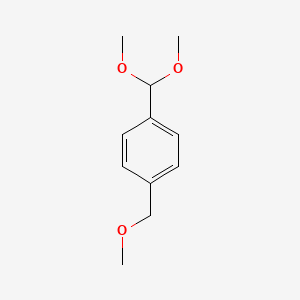
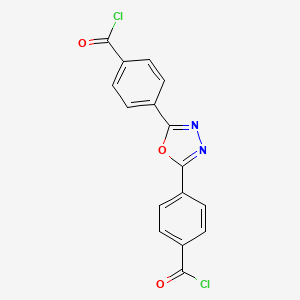
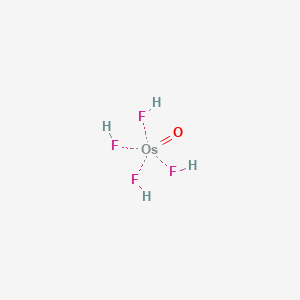
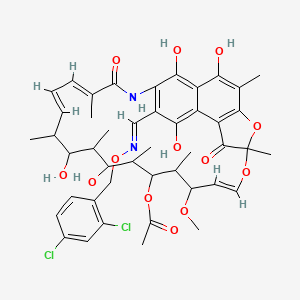
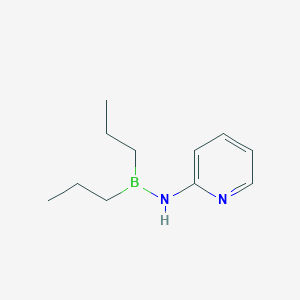


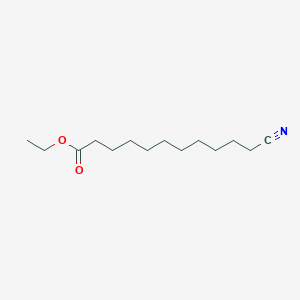
![Diethyl{4-(furan-2-yl)-4-[(oxiran-2-yl)methoxy]but-1-en-1-yl}methylsilane](/img/structure/B14662985.png)
